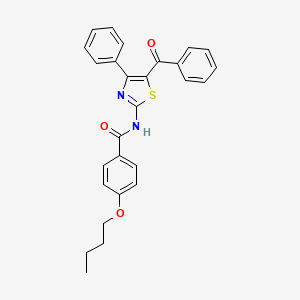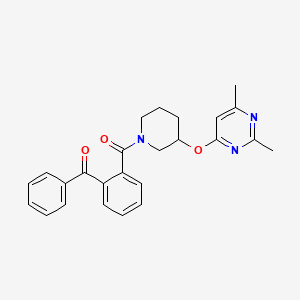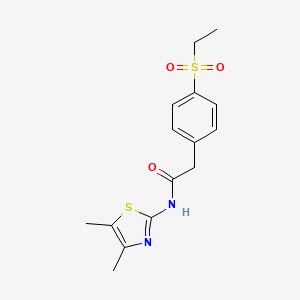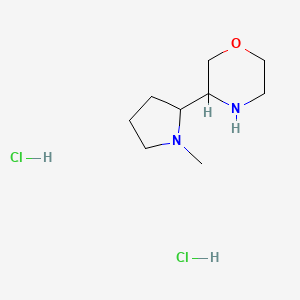
3-(1-Methylpyrrolidin-2-yl)morpholine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-Methylpyrrolidin-2-yl)morpholine dihydrochloride” is a chemical compound with the molecular formula C9H19ClN2O . It is also known by its CBNumber: CB99111461 and MDL Number: MFCD29763154 .
Molecular Structure Analysis
The molecular weight of “this compound” is 243.18 . Its InChI Code is 1S/C9H18N2O.2ClH/c1-11-5-2-3-9(11)8-7-12-6-4-10-8;;/h8-10H,2-7H2,1H3;2*1H .Physical And Chemical Properties Analysis
This compound is stored at room temperature . and is in the form of an oil . More specific physical and chemical properties might be proprietary or not publicly available.Scientific Research Applications
Synthesis of Potent Antimicrobials
Research on related morpholine derivatives, such as 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, highlights their utility in synthesizing potent antimicrobials. These compounds serve as precursors for the synthesis of arecoline derivatives, phendimetrazine, and polygonapholine, showcasing the chemical's role in developing new antimicrobial agents (Y. C. S. Kumar, M. P. Sadashiva, K. Rangappa, 2007).
Neurokinin-1 Receptor Antagonists
Another application is in the development of neurokinin-1 (NK1) receptor antagonists. Compounds such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 have shown high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in treating emesis and depression, highlighting the chemical's therapeutic potential (T. Harrison et al., 2001).
Factor Xa Inhibitors
In the realm of anticoagulation, derivatives of morpholine, specifically those based on pyrrolidin-2-one, have been designed and synthesized as factor Xa (fXa) inhibitors. These compounds, such as the N-2-(morpholin-4-yl)-2-oxoethyl derivative, exhibit potent fXa inhibitory activity along with good anticoagulant properties, demonstrating their potential in the treatment of thrombotic disorders (N. S. Watson et al., 2006).
Anticonvulsant Activity
The synthesis of new 3-aminopyrroles and their evaluation for anticonvulsant activity is another significant area of application. These compounds, such as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, have shown considerable activity in test models, offering new avenues for anticonvulsant drug development (K. Unverferth et al., 1998).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-11-5-2-3-9(11)8-7-12-6-4-10-8;;/h8-10H,2-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAFNGQIZVJLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2COCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2922562.png)

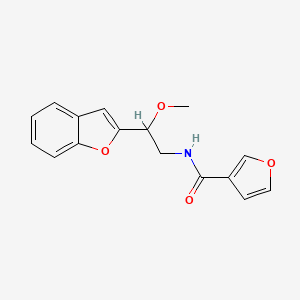
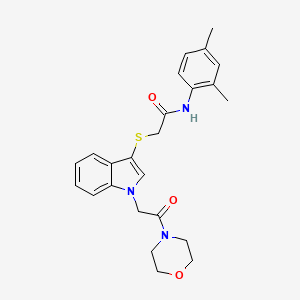


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2922568.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2922569.png)

